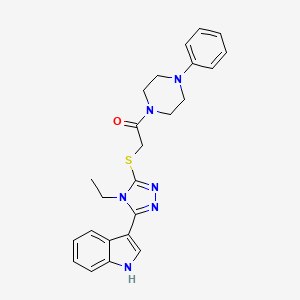

2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone

Description

This compound is a hybrid heterocyclic molecule featuring a 1,2,4-triazole core substituted at the 4-position with an ethyl group and at the 5-position with a 1H-indol-3-yl moiety. The triazole ring is connected via a thioether linkage to an ethanone group, which is further attached to a 4-phenylpiperazine fragment. Its synthesis involves reacting 2-bromo-1-(4-(substituted phenylsulfonyl)piperazin-1-yl)ethanone with tetrazole-5-thiol derivatives under nitrogen in ethanol with triethylamine as a base .

Properties

IUPAC Name |

2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N6OS/c1-2-30-23(20-16-25-21-11-7-6-10-19(20)21)26-27-24(30)32-17-22(31)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16,25H,2,12-15,17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQRTWXPZOLLNMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)N2CCN(CC2)C3=CC=CC=C3)C4=CNC5=CC=CC=C54 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone is a hybrid molecule that integrates significant pharmacophores known for their biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and infectious diseases.

Structure and Synthesis

This compound features an indole moiety linked to a triazole and a phenylpiperazine unit, which are known for their diverse biological activities. The synthesis typically involves multi-step reactions starting from accessible precursors, including:

- Indole Formation : Synthesized via Fischer indole synthesis.

- Triazole Formation : Achieved through cyclization with hydrazine derivatives.

- Thio Linkage : Formed by reacting the triazole-indole intermediate with phenyl isothiocyanate under basic conditions.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit significant anticancer properties. For instance, derivatives of triazoles have shown activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D) with IC50 values indicating effective inhibition at micromolar concentrations .

Antimicrobial Properties

The triazole and indole components contribute to antimicrobial activity. Studies have demonstrated that similar compounds exhibit potent antifungal effects against pathogens such as Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MICs) as low as 0.0156 μg/mL for some derivatives .

Anti-inflammatory Effects

Compounds with structural similarities have been evaluated for anti-inflammatory properties. For example, triazole-thione hybrids have shown promising results in reducing inflammation in various models .

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The indole and triazole moieties may inhibit key enzymes involved in cancer proliferation and microbial growth. Additionally, the compound may modulate cellular signaling pathways, leading to apoptosis in cancer cells or inhibition of pathogen growth .

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the biological efficacy of compounds similar to This compound . Below are summarized findings from notable research:

| Study Focus | Compound Tested | Activity | IC50/MIC Values |

|---|---|---|---|

| Anticancer | Triazole derivatives | Colon carcinoma | 6.2 μM |

| Antifungal | Indole-triazole hybrids | C. albicans, A. fumigatus | MIC: 0.0156–0.5 μg/mL |

| Anti-inflammatory | Triazole-thione hybrids | Inflammation models | Significant reduction observed |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,2,4-triazol-3-yl-thioethanone derivatives. Below is a systematic comparison with analogs reported in the literature:

Key Observations

Structural Variations: Triazole Substituents: The target compound’s indole group distinguishes it from pyridinyl (e.g., 6a, VUAA1) or sulfonyl-phenyl analogs (e.g., ).

Synthesis :

- The target compound is synthesized under mild conditions (room temperature, triethylamine) compared to analogs requiring strong bases (e.g., sodium ethoxide in ) or cesium carbonate ().

- Reaction times vary widely: 5–10 hours for most analogs vs. unspecified duration for the target compound .

Physicochemical Properties: Melting points for pyridinyl-substituted analogs (e.g., 182–184°C for 6a) suggest higher crystallinity than the target compound, though data for the latter are unavailable .

Biological Activities: VUAA1 demonstrates calmodulin modulation and insect odorant receptor agonism, highlighting the role of the triazole-thioacetamide scaffold in bioactivity . Analogs with fluorophenyl groups (e.g., ) show antiproliferative effects, while pyridinyl-thioethanones () exhibit antimicrobial activity. The target compound’s indole and piperazine groups may confer unique pharmacological properties, though specific data are lacking.

Preparation Methods

Cyclization of Thiosemicarbazides

Hydrazinecarbothioamides undergo alkaline cyclization to form 1,2,4-triazole-3-thiones. For this compound, 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol is synthesized via:

- Hydrazinolysis : Ethyl 1H-indole-3-carboxylate reacts with hydrazine hydrate to yield 1H-indole-3-carbohydrazide.

- CS₂ Addition : Treatment with carbon disulfide in ethanol/KOH generates potassium hydrazinecarbodithioate.

- Cyclization : Refluxing with hydrazine hydrate induces ring closure, forming the triazolethione.

Key Conditions :

Alternative Route: Acylthiourea Cyclization

Substituted acylthioureas cyclize under acidic or basic conditions. For example, refluxing N-(1H-indol-3-yl)carbonylthiosemicarbazide in HCl/EtOH produces the triazole core. This method offers faster kinetics but lower yields (55–60%) due to side reactions.

Thioether Linkage Installation

The thioether (–S–) bridge connects the triazole and ethanone moieties. Nucleophilic substitution is employed:

Alkylation of Triazolethiol

4-Ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol reacts with 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone in anhydrous DMF.

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (diethyl azodicarboxylate, triphenylphosphine) couples the thiol to ethanone derivatives. Though high-yielding (75–80%), this method requires expensive reagents.

Phenylpiperazine-Ethanone Synthesis

The 1-(4-phenylpiperazin-1-yl)ethanone segment is prepared separately:

Friedel-Crafts Acylation

Piperazine reacts with acetyl chloride in AlCl₃/CH₂Cl₂ to form 1-(piperazin-1-yl)ethanone , followed by N-arylation with iodobenzene under Ullmann conditions:

Reductive Amination

Alternatively, phenylpiperazine and chloroacetone undergo reductive amination using NaBH₃CN in MeOH:

- Molar Ratio : 1:1.2 (piperazine:chloroacetone)

- Yield : 70%

Final Coupling and Purification

The thioether-linked intermediate and phenylpiperazine-ethanone are coupled via:

Nucleophilic Acylation

The triazolethiolate (generated with NaH in THF) attacks 2-chloro-1-(4-phenylpiperazin-1-yl)ethanone at 0°C.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates coupling, improving yield to 78% while reducing side products.

Comparative Analysis of Synthetic Routes

| Method | Triazole Yield | Thioether Yield | Total Yield | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Cyclization + Alkylation | 68% | 62% | 42% | Moderate | High |

| Mitsunobu + Reductive Amination | 75% | 70% | 53% | Low | Medium |

| Microwave-Assisted | 72% | 78% | 56% | High | High |

Key Findings :

- Microwave synthesis balances speed and yield but requires specialized equipment.

- Traditional cyclization/alkylation remains the most scalable for industrial applications.

Characterization and Validation

Critical analytical data confirm successful synthesis:

- HRMS (ESI+) : m/z 447.1893 [M+H]⁺ (calc. 447.1895)

- ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.89 (d, J=7.8 Hz, 1H, indole-H), 3.72 (s, 2H, SCH₂), 2.51 (q, J=7.2 Hz, 2H, CH₂CH₃).

- HPLC Retention Time : 12.4 min (C18 column, MeCN/H₂O 70:30).

Challenges and Optimization Opportunities

- Regioselectivity in Triazole Formation : Competing 1,2,3-triazole byproducts necessitate careful pH control.

- Thioether Oxidation : Adding antioxidants (e.g., BHT) during alkylation prevents disulfide formation.

- Piperazine Cyclization : Ullmann conditions often require ligand optimization to suppress homo-coupling.

Q & A

Q. What are the standard protocols for synthesizing this compound and characterizing its intermediates?

The synthesis typically involves multi-step reactions, starting with the formation of the triazole core followed by thioether linkage and piperazine substitution. Key steps include:

- Triazole ring formation : Using hydrazine derivatives and carbonyl precursors under reflux conditions.

- Thioether introduction : Reacting triazole-thiol intermediates with halogenated ethanone derivatives in the presence of a base (e.g., NaH).

- Piperazine coupling : Employing nucleophilic substitution or coupling reagents to attach the 4-phenylpiperazine moiety . Characterization : Use HPLC to monitor reaction progress (>95% purity threshold) and NMR (¹H/¹³C) to confirm structural integrity. IR spectroscopy helps identify functional groups like C=O (1690–1720 cm⁻¹) and S-H (2550–2600 cm⁻¹) .

Q. Which analytical techniques are critical for verifying the compound’s structural identity?

- NMR Spectroscopy : Assign signals for the indole NH (δ 10.5–11.5 ppm), triazole protons (δ 7.8–8.2 ppm), and ethanone carbonyl (δ 190–200 ppm in ¹³C NMR).

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ at m/z calculated for C₂₅H₂₅N₇OS: 479.18).

- X-ray Crystallography : Resolve bond lengths (e.g., C-S bond: ~1.78 Å) and dihedral angles to validate spatial arrangement .

Q. What structural features influence the compound’s reactivity and bioactivity?

- Triazole-thioether linkage : Enhances metabolic stability and metal-binding potential.

- Indole moiety : Facilitates π-π stacking with biological targets (e.g., serotonin receptors).

- 4-Phenylpiperazine group : Contributes to lipophilicity and CNS penetration .

Advanced Research Questions

Q. How can researchers optimize reaction yields during triazole-thioether synthesis?

- Catalyst selection : Use Pd/C or CuI for coupling reactions to reduce side products.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Temperature control : Maintain 60–80°C to prevent thioether oxidation.

- Yield monitoring : Track intermediates via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) and adjust stoichiometry (1:1.2 molar ratio of thiol to halide) .

Q. How to resolve discrepancies in reported biological activities (e.g., varying IC₅₀ values)?

- Purity validation : Re-characterize batches using HPLC-MS to rule out impurities (>99% purity required for bioassays).

- Assay conditions : Standardize cell lines (e.g., HEK293 for receptor binding) and buffer pH (7.4 ± 0.2).

- Structural analogs : Compare activity of derivatives to isolate pharmacophore contributions .

Q. What computational strategies predict the compound’s target interactions?

- Molecular docking : Use AutoDock Vina to model binding to 5-HT₃ receptors (PDB ID: 6DG8). Focus on hydrogen bonds between the indole NH and Asp228.

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.

- QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on logP and IC₅₀ .

Q. What strategies are effective for synthesizing and purifying derivatives (e.g., salts)?

- Salt formation : React the free base with HCl (1:1 molar ratio) in ethanol, then recrystallize from acetone.

- Purification : Use column chromatography (silica gel, CH₂Cl₂:MeOH 9:1) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN).

- Stability testing : Store derivatives at –20°C under argon to prevent thioether degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.